molecular formula C19H20N2OS B5794749 N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-methylbutanamide

N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-methylbutanamide

Cat. No.: B5794749
M. Wt: 324.4 g/mol
InChI Key: CJVATRMDLZSZDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-methylbutanamide is a compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-methylbutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-methylbutanamide has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-methylbutanamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2OS/c1-12(2)10-18(22)20-16-11-14(9-8-13(16)3)19-21-15-6-4-5-7-17(15)23-19/h4-9,11-12H,10H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJVATRMDLZSZDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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